2-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile
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Overview
Description
2-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile is an organic compound belonging to the class of quinazolinamines. These compounds are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups. The compound has a molecular formula of C21H19FN4O3S and a molecular weight of 426.47.
Preparation Methods
The synthesis of 2-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile involves several steps. One common method includes the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . The reaction conditions typically involve cooling the mixture to 0°C, followed by the gradual addition of reagents and subsequent heating to room temperature. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, ethylene glycol, and triethylamine . Major products formed from these reactions include regioisomeric oxazoloquinolones and other quinazolinone derivatives .
Scientific Research Applications
2-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile has several scientific research applications. It is used in the synthesis of related four-membered to seven-membered heterocycles, many of which exhibit unique biological activities . The compound is also valuable in drug research and development due to its interesting pharmaceutical and biological activities . Additionally, it has been studied for its potential antimicrobial, antitubercular, and anti-HIV activities .
Mechanism of Action
The mechanism of action of 2-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of dipeptidyl peptidase 4, an enzyme involved in glucose metabolism . This inhibition can lead to various pharmacological effects, including improved glycemic control in diabetic patients.
Comparison with Similar Compounds
Similar compounds to 2-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile include other quinazolinamines and piperidine derivatives. These compounds share structural similarities but may differ in their biological activities and pharmacological properties . For instance, compounds like 2-({2-[(3R)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile exhibit similar inhibitory effects on enzymes but may have different therapeutic applications .
Properties
IUPAC Name |
2-[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c22-17-5-6-18-19(11-17)24-14-25(21(18)27)13-15-7-9-26(10-8-15)30(28,29)20-4-2-1-3-16(20)12-23/h1-6,11,14-15H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAVENFLCIJETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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